Ethyl bromodifluoroacetate

Catalog No.
S1534232
CAS No.
667-27-6
M.F
C4H5BrF2O2
M. Wt
202.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl bromodifluoroacetate

CAS Number

667-27-6

Product Name

Ethyl bromodifluoroacetate

IUPAC Name

ethyl 2-bromo-2,2-difluoroacetate

Molecular Formula

C4H5BrF2O2

Molecular Weight

202.98 g/mol

InChI

InChI=1S/C4H5BrF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3

InChI Key

IRSJDVYTJUCXRV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(F)(F)Br

Synonyms

2-Bromo-2,2-difluoroacetic Acid Ethyl Ester; Bromodifluoroacetic Acid Ethyl Ester; Ethyl 2-Bromo-2,2-difluoroacetate; Ethyl Difluorobromoacetate

Canonical SMILES

CCOC(=O)C(F)(F)Br

Precursor to Difluorinated Compounds

Ethyl bromodifluoroacetate acts as a versatile building block for synthesizing a wide range of difluorinated compounds. The presence of a reactive bromo group allows nucleophilic substitution reactions with various nucleophiles. Subsequent transformations can then lead to the formation of difluoromethylated heterocycles, such as substituted pyridines [], piperidines [], and β-lactams []. These difluorinated compounds can possess interesting biological properties and are being explored for potential drug development applications.

Here are some specific examples from research publications:

  • Synthesis of 4-substituted 3,3-difluoropiperidines: Researchers have employed ethyl bromodifluoroacetate for the synthesis of these compounds, which have potential as central nervous system (CNS) agents [].
  • Enantioselective synthesis of α,α-difluoro-β-lactams: This study demonstrates the use of ethyl bromodifluoroacetate in the preparation of difluoro-β-lactams, a class of compounds with potential antibiotic activity [].

Origin and Significance:


Molecular Structure Analysis

Ethyl bromodifluoroacetate has a few key features in its molecular structure:

  • Ester functional group: The molecule contains a carbonyl (C=O) double bond linked to an oxygen atom with an ethyl (CH₃CH₂) group attached, constituting an ester group (COOCH₂CH₃).
  • Difluoromethylene group: Two fluorine atoms are bonded to a central carbon atom, forming a difluoromethylene (CF₂) group. This group is crucial for introducing fluorine atoms into target molecules.
  • Bromine atom: A bromine atom (Br) is attached to the same carbon atom as the CF₂ group. This bromine serves as a leaving group in many reactions, facilitating the introduction of the CF₂ unit into other molecules.

The combination of these functional groups makes ethyl bromodifluoroacetate a valuable reagent for organic synthesis.


Chemical Reactions Analysis

Synthesis:

Ethyl bromodifluoroacetate can be synthesized using various methods. A common approach involves the reaction of bromodifluoroacetic acid with ethanol in the presence of an acid catalyst [].

CF₂ introduction:

The primary application of ethyl bromodifluoroacetate is the introduction of the CF₂ group into other molecules. This is often achieved through nucleophilic substitution reactions. A nucleophile (an electron-rich species) displaces the bromine atom, forming a new carbon-carbon bond and incorporating the CF₂ group into the product molecule. Here's an example with a generic nucleophile (Nu⁻):

F₂BrCH-CO₂CH₂CH₃ + Nu⁻ → F₂CH-CO₂CH₂CH₃ + Br⁻

This reaction scheme can be applied to various nucleophiles, including aldehydes, ketones, amines, and enolates, leading to a diverse range of fluorinated molecules [, ].

Other reactions:

Ethyl bromodifluoroacetate can also participate in other reactions, such as condensation reactions to form heterocyclic compounds.

Physical and Chemical Properties

  • Appearance: Colorless to yellow liquid [].
  • Boiling point: 82 °C (180 °F) at 33 torr []. Data for boiling point at atmospheric pressure varies.
  • Density: 1.583 g/mL at 25 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol [].
  • Stability: Relatively stable under dry conditions. Can hydrolyze (react with water) to form bromodifluoroacetic acid [].

Mechanism of Action (Not Applicable)

Ethyl bromodifluoroacetate does not directly participate in biological systems and doesn't have a specific mechanism of action in that context. Its primary function is as a chemical reagent for the synthesis of other molecules.

Ethyl bromodifluoroacetate is a corrosive and irritant compound. It can cause severe skin burns and eye damage upon contact. It is also a flammable liquid with a high vapor pressure, posing a fire hazard.

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling this compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from heat and ignition sources.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (95.92%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

667-27-6

Wikipedia

Ethyl bromodifluoroacetate

Dates

Modify: 2023-08-15

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